molecular formula C37H52ClN3O7 B13813741 2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide

2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide

Cat. No.: B13813741
M. Wt: 686.3 g/mol
InChI Key: QDJRRTQXKBQXKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include chloroform, phenol derivatives, and butyryl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of advanced equipment and optimized reaction conditions is crucial for scaling up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .

Scientific Research Applications

2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C37H52ClN3O7

Molecular Weight

686.3 g/mol

IUPAC Name

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-chloro-4-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-[(2-methylpropan-2-yl)oxy]acetyl]amino]phenyl]butanamide

InChI

InChI=1S/C37H52ClN3O7/c1-13-27(46-28-19-16-22(35(7,8)14-2)20-24(28)36(9,10)15-3)29(42)39-23-17-18-26(25(38)21-23)40-30(43)31(47-34(4,5)6)41-32(44)37(11,12)48-33(41)45/h16-21,27,31H,13-15H2,1-12H3,(H,39,42)(H,40,43)

InChI Key

QDJRRTQXKBQXKQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)NC(=O)C(N2C(=O)C(OC2=O)(C)C)OC(C)(C)C)Cl)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.